

Application Notes and Protocols for Boc-His(Trt)-OH in Medicinal Chemistry

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Compound of Interest

Compound Name: *Boc-His(Trt)-OH*

Cat. No.: *B557146*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

$\text{N}\alpha$ -tert-Butoxycarbonyl- $\text{N}\tau$ -trityl-L-histidine, commonly referred to as **Boc-His(Trt)-OH**, is a cornerstone building block in medicinal chemistry, particularly in the solid-phase peptide synthesis (SPPS) of therapeutic peptides.^{[1][2]} The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for temporary $\text{N}\alpha$ -amino protection and the bulky, acid-sensitive trityl (Trt) group for side-chain imidazole protection allows for the controlled and sequential assembly of amino acids into complex peptide structures.^{[1][2]} This document provides detailed application notes and protocols for the effective use of **Boc-His(Trt)-OH** in drug development, focusing on quantitative data, experimental methodologies, and the challenges associated with its use.

Key Applications in Drug Development

Boc-His(Trt)-OH is an essential reagent for the synthesis of a wide range of peptide-based therapeutics where the unique properties of the histidine residue are critical for biological activity.^[1] The imidazole side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a frequent component of enzyme active sites and a key residue in receptor-ligand interactions.

Applications include the synthesis of:

- Hormone Analogs: Peptides such as LHRH (Luteinizing Hormone-Releasing Hormone) and somatostatin analogs, which are used in cancer therapy and for the treatment of hormonal disorders, often contain critical histidine residues.
- Enzyme Inhibitors: The development of inhibitors for enzymes like HIV protease often involves the synthesis of peptide or peptidomimetic structures where histidine plays a role in binding to the active site.[3][4]
- GPCR Ligands: Peptides that target G-protein coupled receptors (GPCRs), a major class of drug targets, frequently utilize histidine for specific binding and signal transduction.[5]

Data Presentation: Performance in Peptide Synthesis

The selection of the appropriate protecting group for histidine is critical for the yield and purity of the final peptide. While **Boc-His(Trt)-OH** offers a streamlined workflow, it is associated with a significant risk of racemization during the coupling step.[1] The electron-donating nature of the trityl group can increase the basicity of the imidazole nitrogen, which may facilitate the abstraction of the α -proton of the activated amino acid, leading to loss of stereochemical integrity.[6][7]

Quantitative data from studies on the analogous Fmoc-SPPS highlights the challenge of racemization with trityl protection, especially under elevated temperatures. While direct comparative data for Boc-SPPS is limited in publicly available literature, these findings provide valuable insights into the performance of the Trt protecting group.

Table 1: Comparison of D-Isomer Formation for Histidine During Peptide Synthesis*

| Histidine Derivative | Coupling Conditions | % D-Isomer Formed (Racemization) |
|----------------------|---------------------|----------------------------------|
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% |

*Data adapted from a study on Liraglutide synthesis using Fmoc chemistry, which demonstrates the propensity of the Trityl group for racemization compared to the Boc group for side-chain protection.[6]

Table 2: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

| Parameter | Boc-His(Trt)-OH | Boc-His(DNP)-OH |
|--------------------------|--|-------------------------------------|
| Protection Orthogonality | Not orthogonal to final cleavage | Orthogonal to final cleavage |
| Deprotection Method | Acidolysis with TFA (concurrent with final cleavage) | Thiolysis (e.g., thiophenol in DMF) |
| Racemization Suppression | Prone to significant racemization | Highly effective suppression |
| Key Side Reactions | Generation of stable trityl cations requiring scavengers | Formation of colored byproducts |

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporation of Boc-His(Trt)-OH

This protocol outlines the manual steps for a single coupling cycle in Boc-based solid-phase peptide synthesis.

Materials:

- Merrifield or PAM resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Isopropanol
- N,N-Diisopropylethylamine (DIEA)

- N,N-Dimethylformamide (DMF)
- **Boc-His(Trt)-OH**
- Coupling reagent (e.g., HBTU, DIC/HOBt)
- Kaiser test kit

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with 50% TFA in DCM for 5 minutes.
 - Drain and treat with 50% TFA in DCM for an additional 20 minutes.
 - Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralization:
 - Neutralize the resin with 10% DIEA in DCM for 2 minutes. Repeat this step.
 - Wash the resin with DCM (3x).
- Coupling of **Boc-His(Trt)-OH**:
 - To minimize racemization, it is recommended to use a carbodiimide-based coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBT).^[8] Avoid prolonged pre-activation times.
 - In a separate vessel, dissolve **Boc-His(Trt)-OH** (3 equivalents) and HOBT (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and immediately add it to the resin.
 - Couple for 1-2 hours at room temperature.

- Monitoring: Monitor the coupling completion with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Repeat: Continue with the general Boc-SPPS cycle for subsequent amino acids.

Protocol 2: Final Cleavage and Trt Deprotection

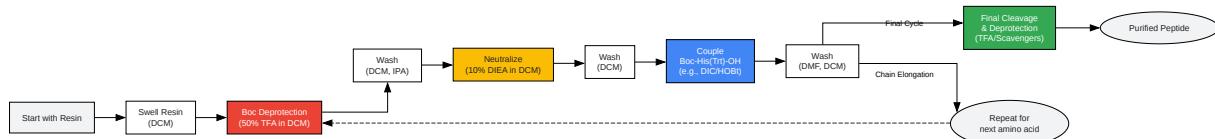
Materials:

- Peptide-resin
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

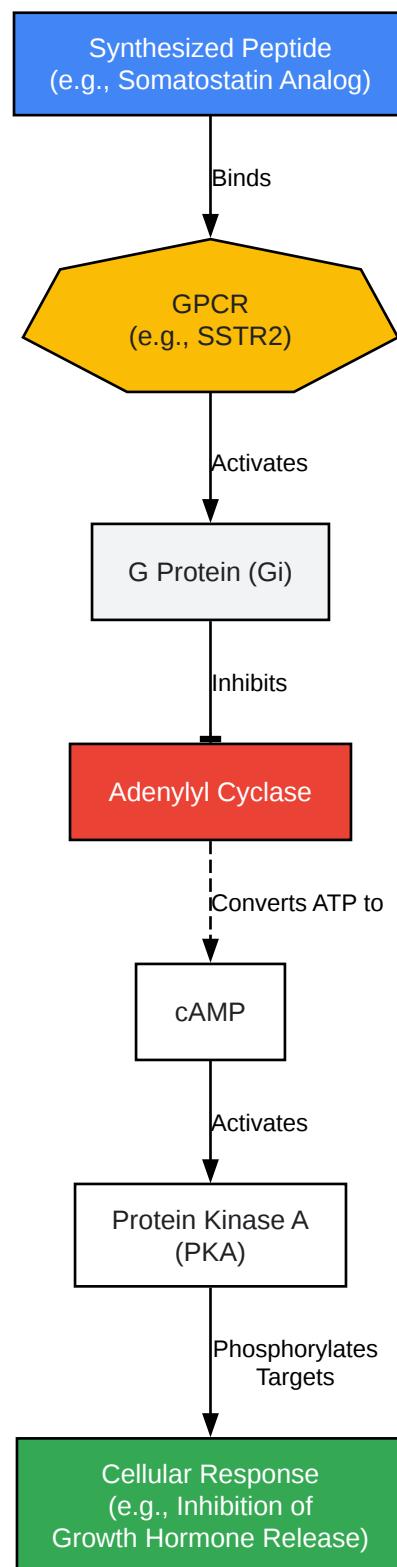
- Preparation: After the final N-terminal Boc deprotection, wash and dry the peptide-resin.
- Cleavage:
 - Prepare a cleavage cocktail containing efficient scavengers for the trityl cation, such as TIS.[\[1\]](#)
 - Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group will be cleaved simultaneously with the peptide from the resin and other acid-labile side-chain protecting groups.
- Precipitation and Washing:
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether and dry under vacuum.

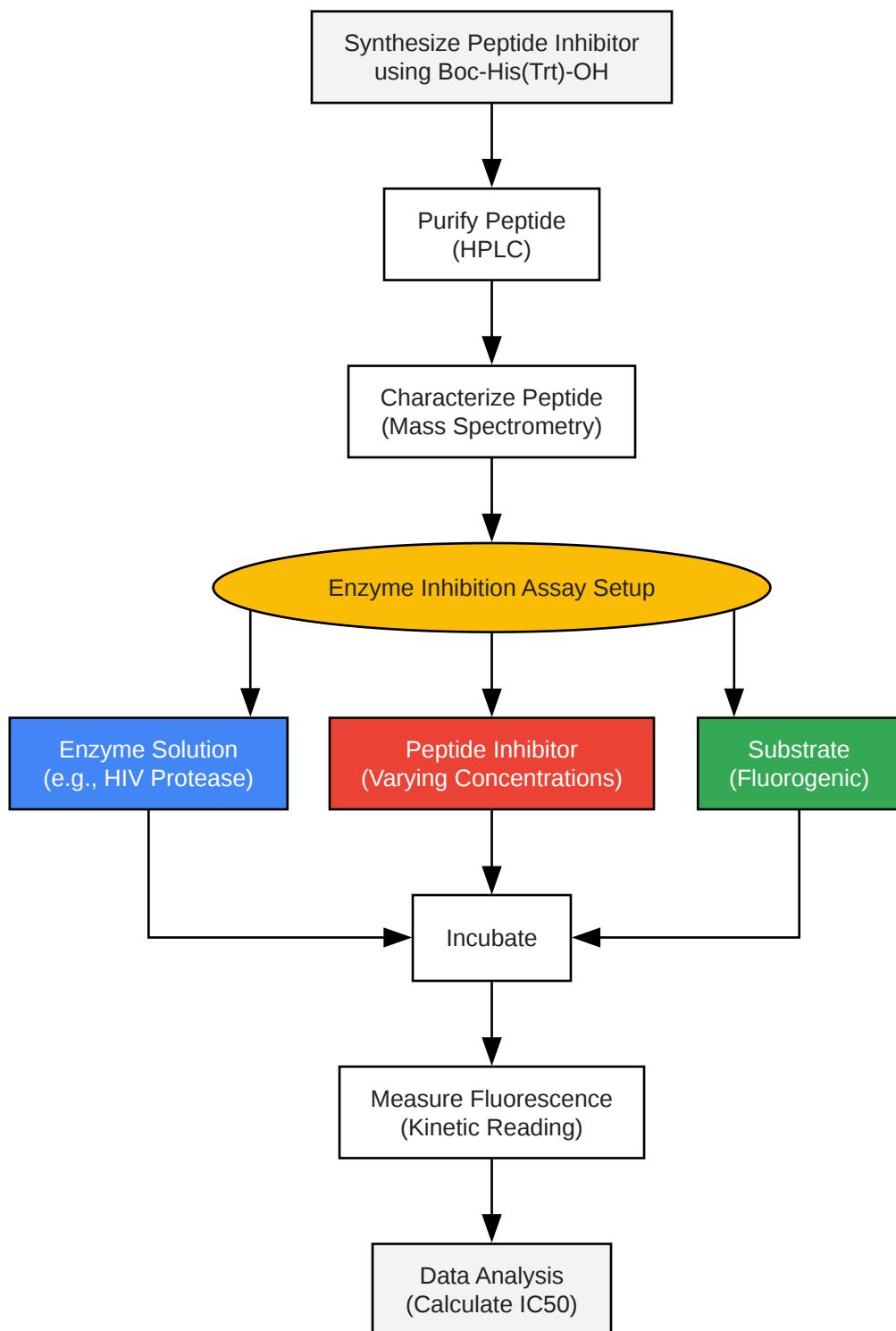
Mandatory Visualizations



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Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).



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